molecular formula C10H11FO3 B3001461 3-(4-Fluoro-3-methoxyphenyl)propanoic acid CAS No. 864960-96-3

3-(4-Fluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B3001461
CAS No.: 864960-96-3
M. Wt: 198.193
InChI Key: ANPCCWWNYXSFDQ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, featuring a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed arylation of 4-fluoro-3-methoxyphenylboronic acid with a suitable propanoic acid derivative . This reaction typically requires a palladium catalyst, a base, and a solvent such as water or an organic solvent. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and catalysts used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are alcohols or aldehydes.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylpropanoic acids.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-(4-Fluorophenyl)propanoic acid: Lacks the methoxy group, affecting its reactivity and interactions.

    3-(3-Fluoro-4-methoxybenzoyl)propionic acid: Has a different substitution pattern on the phenyl ring, leading to variations in its properties.

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)propanoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPCCWWNYXSFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864960-96-3
Record name 864960-96-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-(4-fluoro-3-methoxyphenyl)acrylic acid ethyl ester (4.54 g) in ethyl acetate (20 mL)-ethanol (20 mL) was added 10% percent palladium-carbon (450 mg). After stirring under hydrogen gas atmosphere for 2.5 hours, the metal catalyst was removed by filtration, the solvent was removed by evaporation, and an oily substance (4.64 g) was obtained. This was dissolved in a solution of ethanol (40 mL), an aqueous solution of 5N sodium hydroxide was added, and the solution was stirred at room temperature for 30 minutes. After the solution was acidified by adding 5N hydrochloric acid (21 mL), the solid precipitated. After diluting with water, the solid was collected by filtration, dried by aeration, and a colorless solid (3.4 g) was obtained.
Name
3-(4-fluoro-3-methoxyphenyl)acrylic acid ethyl ester
Quantity
4.54 g
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reactant
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20 mL
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palladium-carbon
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450 mg
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20 mL
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21 mL
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40 mL
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Synthesis routes and methods III

Procedure details

3-(4-Fluoro-3-methoxy-phenyl)-acrylic acid (6.2 g, 31.6 mmol) and Pd—C (10%, 620 mg) in ethyl acetate and methanol (1:1, 400 ml) was placed in a Parr apparatus. After the appropriate amount of hydrogen was taken up, the catalyst was filtered and the filtrate was concentrated in vacuo to give 6.2 g white solid (99% yield). LC-MS: m/e 197 (M−1)
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6.2 g
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400 mL
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620 mg
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Yield
99%

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